1-Ethoxy-3-[3-(2-methoxyphenoxy)propoxy]benzene
Overview
Description
1-Ethoxy-3-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of ethers It is characterized by the presence of an ethoxy group, a methoxyphenoxy group, and a propoxybenzene structure
Preparation Methods
The synthesis of 1-Ethoxy-3-[3-(2-methoxyphenoxy)propoxy]benzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with an appropriate alkyl halide under basic conditions. The reaction typically requires a catalyst such as potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
1-Ethoxy-3-[3-(2-methoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong acids like sulfuric acid for nitration and halogenating agents like bromine for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-3-[3-(2-methoxyphenoxy)propoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-[3-(2-methoxyphenoxy)propoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
1-Ethoxy-3-[3-(2-methoxyphenoxy)propoxy]benzene can be compared with other similar compounds, such as:
1-Ethoxy-3-methoxybenzene: This compound lacks the propoxy group, making it less complex and potentially less versatile in its applications.
1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxybenzene: This is a closely related compound with a similar structure but different substitution pattern, which may result in different chemical and biological properties.
Properties
IUPAC Name |
1-ethoxy-3-[3-(2-methoxyphenoxy)propoxy]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-3-20-15-8-6-9-16(14-15)21-12-7-13-22-18-11-5-4-10-17(18)19-2/h4-6,8-11,14H,3,7,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUWJKIZFLTTQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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